molecular formula C10H12ClFN2 B1295612 5-Fluorotryptamine hydrochloride CAS No. 2711-58-2

5-Fluorotryptamine hydrochloride

Cat. No.: B1295612
CAS No.: 2711-58-2
M. Wt: 214.67 g/mol
InChI Key: YZAWADGJXKCLTI-UHFFFAOYSA-N
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Description

5-Fluorotryptamine hydrochloride is an organic compound with the chemical formula C10H11FN2 · HCl. It is an analog of tryptamine, where one hydrogen atom is replaced by a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Fluorotryptamine hydrochloride generally involves a synthetic chemical reaction. The specific method includes reacting tryptamine with fluorine gas, followed by a reaction with hydrochloric acid to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: 5-Fluorotryptamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated indoles, while reduction may produce various fluorinated amines .

Scientific Research Applications

5-Fluorotryptamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

5-Fluorotryptamine hydrochloride acts as a partial agonist at 5-HT3 receptors. The size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function. It binds to the 5-HT3A and 5-HT3AB receptors, with an Rmax (Imax/Imax 5-HT) of 0.64 and 0.45, respectively. It is about ten times less potent than serotonin, with an EC50 of 16 and 27 micromolar for 5-HT3A and 5-HT3AB receptors, respectively .

Comparison with Similar Compounds

  • 6-Fluorotryptamine hydrochloride
  • 5-Bromotryptamine
  • 5-Methoxytryptamine
  • Serotonin hydrochloride

Comparison: 5-Fluorotryptamine hydrochloride is unique due to its specific fluorine substitution at the 5 position, which significantly affects its receptor binding properties and biological activity. Compared to other similar compounds, it has distinct pharmacological profiles and receptor affinities, making it valuable for specific research applications .

Properties

IUPAC Name

2-(5-fluoro-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2.ClH/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10;/h1-2,5-6,13H,3-4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAWADGJXKCLTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

576-16-9 (Parent)
Record name Indole, 3-(2-aminoethyl)-5-fluoro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002711582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70181572
Record name Indole, 3-(2-aminoethyl)-5-fluoro-, hydrochloride
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Molecular Weight

214.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2711-58-2
Record name 1H-Indole-3-ethanamine, 5-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2711-58-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole, 3-(2-aminoethyl)-5-fluoro-, hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002711582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2711-58-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33245
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Record name Indole, 3-(2-aminoethyl)-5-fluoro-, hydrochloride
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Record name 5-fluoro-1H-indole-3-ethylamine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.461
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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